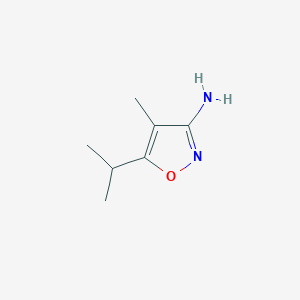
5-Isopropyl-4-methyl-3-isoxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-4-methyl-3-isoxazolamine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of isoxazolamine compounds, including 5-Isopropyl-4-methyl-3-isoxazolamine, exhibit significant anticancer properties. A study highlighted the potential of certain isoxazolamine derivatives in treating various cancers through mechanisms such as anti-angiogenesis and direct cytotoxic effects on tumor cells. For instance, compounds similar to this compound have shown effectiveness against retinal and corneal neovascularization, which is associated with diseases like diabetic retinopathy and macular degeneration .
Antifungal Properties
This compound has been investigated for its antifungal activity. In vitro studies demonstrated that certain derivatives possess broad-spectrum antifungal efficacy against several pathogenic fungi. Specifically, compounds related to this compound exhibited high inhibition rates against fungi such as Fusarium oxysporum and Cercospora arachidicola. These findings suggest its potential application in agricultural settings as a fungicide .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound with biological targets at the molecular level. These studies provide insights into the binding affinities and interaction patterns of the compound with specific enzymes or receptors, which can help in designing more effective therapeutic agents . For example, docking simulations revealed favorable interactions with cytochrome P450 enzymes, crucial for drug metabolism.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high selectivity and efficiency. The ability to modify its structure leads to a library of derivatives with enhanced biological activities. Research has shown that slight modifications in the chemical structure can significantly influence the pharmacological properties of these compounds .
Case Study: Anticancer Efficacy
A notable case study involved testing a series of isoxazoline derivatives against different cancer cell lines. The results indicated that specific modifications to the isoxazole ring led to increased cytotoxicity compared to standard chemotherapeutics .
Case Study: Antifungal Activity
In another study focused on agricultural applications, this compound derivatives were tested against common crop pathogens. The results showed that certain compounds achieved inhibition rates exceeding those of conventional fungicides, suggesting their potential for use in sustainable agriculture .
Data Tables
Analyse Chemischer Reaktionen
Amine Functionalization Reactions
The primary amine at position 3 of the isoxazole ring undergoes nucleophilic substitution and coupling reactions:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (e.g., compound 20 in ).
-
Sulfonylation : Forms sulfonamides (e.g., 21 ) when treated with sulfonyl chlorides (e.g., 5-methyl-3-phenylisoxazole-4-sulfonyl chloride) in pyridine .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, t-butyl bromide) under basic conditions (NaH/DMF) to yield N-alkylated products (e.g., 24a,b and 25a–c ) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Acylation | AcCl, pyridine, rt, 4 d | 60–80% |
| Sulfonylation | RSO₂Cl, pyridine, 0°C → rt | 50–70% |
| Alkylation | R-X, NaH/DMF, 0°C → rt | 65–90% |
Isoxazole Ring Modifications
The isoxazole core participates in electrophilic substitution and ring-opening reactions:
-
Bromination : Treatment with N-bromosuccinimide (NBS) and benzoyl peroxide introduces bromine at position 5, forming intermediates like 49 .
-
Oxidative Coupling : Under microwave irradiation, imine derivatives (e.g., 48 ) form spontaneously via autoxidation of amine intermediates .
-
Multicomponent Reactions (MCRs) : InCl₃-catalyzed reactions under ultrasound irradiation enable the synthesis of fused heterocycles (e.g., pyrano[2,3-c]pyrazoles) .
Example Reaction Pathway :
-
Bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid → 49 (NBS, benzoyl peroxide).
Cross-Coupling Reactions
The amine group facilitates Pd-catalyzed C–N bond formations:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromopyridin-2-amine) in the presence of Pd(PPh₃)₄ and additives (e.g., 3,5-dimethylisoxazole) .
-
Competitive Oxidative Addition : Electron-deficient isoxazoles (e.g., 1b ) undergo oxidative addition with Pd(0), competing with aryl halides (Fig. 4C in ).
Critical Descriptors for Reactivity :
-
*C-3 NMR shift and LUMO energy of additives influence reaction outcomes .
-
Electron-rich isoxazoles (e.g., 1a ) show minimal Pd interference, enabling selective coupling .
Heterocycle Derivatization
The isoxazole ring serves as a scaffold for synthesizing fused heterocycles:
-
Thioamide Formation : Treatment with Lawesson’s reagent converts amides to thioamides (e.g., 23 → 26 ) .
-
Pyrazole Synthesis : Hydrazine reacts with β-ketoesters (e.g., ethyl acetoacetate) under InCl₃ catalysis to form pyrano[2,3-c]pyrazoles (e.g., 5a–t ) .
Optimized MCR Conditions :
-
Catalyst: InCl₃ (20 mol%)
-
Solvent: 50% EtOH
-
Temperature: 40°C under ultrasound (20 min)
Acid/Base-Driven Transformations
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-methyl-5-propan-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-4(2)6-5(3)7(8)9-10-6/h4H,1-3H3,(H2,8,9) |
InChI-Schlüssel |
BEJBRIDAZJFCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















